molecular formula C17H25N3O3 B7921531 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7921531
M. Wt: 319.4 g/mol
InChI Key: AXTAPLXZZHJEDP-CFMCSPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound that has found applications across various fields, including chemistry, biology, and medicine. Its unique structure imparts specific reactivity and interactions, making it a compound of interest for both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves the following steps:

  • Formation of the pyrrolidine ring: : This involves a cyclization reaction starting from a suitable precursor.

  • Introduction of the amino-propionyl group: : Using an amino acid derivative as a reagent.

  • Attachment of the carbamic acid ester: : Typically involves a carbamylation reaction.

  • Final esterification with benzyl alcohol: : Using benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial-scale production might streamline the above steps into a continuous process with optimized reaction conditions to maximize yield and reduce costs. This could involve the use of flow reactors and advanced catalysis techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at various positions, depending on the conditions and reagents.

  • Reduction: : Reductive amination or hydrogenation can modify its functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the ring or the side chains.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substituents: : Various alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

Depending on the specific reaction conditions, major products can include various derivatives with modified functional groups that may enhance or inhibit certain properties or reactivities.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand or catalyst in organic synthesis.

  • Materials Science: : Incorporation into polymer matrices to enhance mechanical or thermal properties.

Biology

  • Enzyme Inhibition: : Potential use as an inhibitor of specific enzymes due to its structural resemblance to natural substrates.

  • Receptor Binding: : Study of its interactions with various biological receptors.

Medicine

  • Drug Design: : As a scaffold for designing new pharmaceuticals targeting specific proteins or pathways.

  • Diagnostics: : Use in imaging or as a marker due to its unique spectral properties.

Industry

  • Chemical Manufacturing: : Intermediate in the synthesis of more complex molecules.

  • Agriculture: : Potential use in the development of new agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester exerts its effects typically involves:

  • Molecular Interactions: : Binding to specific proteins or enzymes.

  • Pathways: : Modulation of biochemical pathways either by inhibition or activation of specific molecular targets.

Comparison with Similar Compounds

  • Similar Compounds: : Other amino acid derivatives, carbamates, or pyrrolidine-containing molecules.

  • Unique Features: : This compound's unique structure allows for specific interactions that are not possible with simpler or less functionalized analogs.

Each compound in this family has its unique attributes, but [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester stands out due to its multifaceted applications and specific reactivity profile, making it a valuable asset in various fields of scientific research and industrial processes.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-8-15(11-20)10-19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTAPLXZZHJEDP-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.